5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is an organic compound that features a pyrimidine core substituted with a piperidine ring and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the reduction of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Chloropyridine Derivative Preparation: The chloropyridine moiety is often prepared through halogenation reactions, where pyridine is treated with chlorine gas under controlled conditions.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the chloropyridine derivative and the pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Safety protocols and waste management strategies would be crucial to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloropyridine moiety, converting it to the corresponding amine.
Substitution: The chloropyridine and pyrimidine rings can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the chloropyridine moiety.
Substitution: Various substituted pyrimidine and pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition mechanisms.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloropyridine: A simpler analog with a single chlorine substitution on the pyridine ring.
5-chloro-3-pyridineboronic acid: Another chloropyridine derivative used in different synthetic applications.
N-(5-chloropyridin-2-ylcarbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide: A compound with a similar piperidine and chloropyridine structure but different functional groups.
Uniqueness
5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is unique due to its combination of a pyrimidine core with both piperidine and chloropyridine moieties. This structure provides a versatile platform for further functionalization and optimization in drug design and materials science.
Properties
Molecular Formula |
C15H17Cl2N5 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
5-chloro-N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C15H17Cl2N5/c1-21(15-19-8-11(16)9-20-15)12-3-6-22(7-4-12)14-2-5-18-10-13(14)17/h2,5,8-10,12H,3-4,6-7H2,1H3 |
InChI Key |
JBVHEMKAWJUOQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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